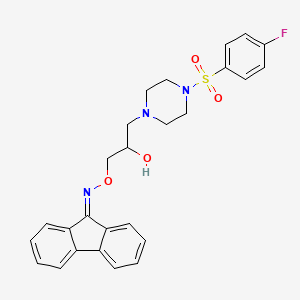

9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime

Description

9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime features a fluorenone oxime core modified with a 2-hydroxypropyl linker and a piperazine sulfonyl group attached to a 4-fluorophenyl moiety. The oxime group (-NOH) introduces hydrogen-bonding capability, while the 4-fluorophenylsulfonyl-piperazine moiety may enhance metabolic stability and receptor affinity due to electron-withdrawing effects .

Properties

IUPAC Name |

1-(fluoren-9-ylideneamino)oxy-3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZNPFRKPOYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a derivative of fluorenone, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a fluorenone core, which is known for its diverse pharmacological applications. The presence of substituents such as the 4-fluorophenyl sulfonamide group and the piperazine moiety contributes to its biological profile. The oxime functional group is also significant in modulating biological activity.

Antimicrobial Activity

Recent studies indicate that fluorenone derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The substituents on the fluorenone structure play a crucial role in determining the spectrum and intensity of antimicrobial activity. The electron-withdrawing nature of fluorine enhances the inhibitory effects against both planktonic and biofilm states of bacteria .

Anticancer Activity

Fluorenone derivatives have been investigated for their anticancer potential. In particular, some analogues have demonstrated significant antiproliferative effects by acting as inhibitors of type I topoisomerase. The introduction of linear alkyl groups in side chains has been shown to enhance this activity compared to branched or bulky groups . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular signaling pathways.

Antioxidant Properties

The antioxidant activity of fluorenone derivatives is well-documented, with several studies reporting their ability to scavenge free radicals effectively. This property is critical in mitigating oxidative stress-related diseases and could be beneficial in therapeutic applications .

Case Studies

- Antimicrobial Evaluation : A study evaluated several fluorenone derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that compounds with specific substituents exhibited higher activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines revealed that certain fluorenone derivatives significantly inhibited cell growth, demonstrating potential as chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Data Tables

Comparison with Similar Compounds

Key Research Findings

- Synthetic Routes : Compounds with piperazine sulfonyl groups (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 8–30% .

- Characterization : NMR (1H, 13C, 19F) and mass spectrometry are standard for confirming structures, with melting points varying widely (132–230°C) depending on substituents .

- Biological Relevance : Fluorinated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity in kinase inhibitors and GPCR-targeting agents .

Preparation Methods

Preparation of 9H-Fluoren-9-One Oxime

Protocol :

- Reagents : 9H-Fluoren-9-one (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv)

- Solvent System : Ethanol/water (4:1 v/v)

- Conditions : Reflux at 80°C for 6 hr under nitrogen

- Workup : Precipitation upon cooling, filtration, and recrystallization from ethyl acetate

- Yield : 82–89%

- Characterization :

Synthesis of 4-((4-Fluorophenyl)Sulfonyl)Piperazine

Stepwise Procedure :

- Sulfonylation :

- Purification :

- Aqueous workup (1M HCl → saturated NaHCO3)

- Column chromatography (SiO2, EtOAc/hexane 1:3 → 1:1)

- Yield : 76%

- Analytical Data :

Formation of 3-Chloro-2-Hydroxypropyl Intermediate

Epoxide Ring-Opening Strategy :

- Reagents : Epichlorohydrin (1.5 equiv), 4-((4-fluorophenyl)sulfonyl)piperazine (1.0 equiv)

- Catalytic System :

- Solvent : DMF, 70°C, 8 hr

- Outcome :

- Regioselective attack at less hindered epoxide carbon

- Yield : 68% after silica gel purification

- Key Spectral Marker :

Final Coupling and Optimization

Mitsunobu Reaction for Ether Formation

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Oxime substrate | 9H-Fluoren-9-one oxime (1.0 equiv) |

| Alkylating agent | 3-Chloro-2-hydroxypropyl derivative (1.2 equiv) |

| Phosphine | Triphenylphosphine (1.5 equiv) |

| Azodicarboxylate | DIAD (1.5 equiv) |

| Solvent | Anhydrous THF |

| Temperature | 0°C → RT, 12 hr |

| Workup | Column chromatography (SiO2, CH2Cl2/MeOH 20:1) |

| Yield | 63% |

Critical Considerations :

Alternative Nucleophilic Displacement Route

For scale-up production avoiding Mitsunobu reagents:

- Activation : Convert oxime -OH to mesylate (MsCl, Et3N, DCM, 0°C)

- Displacement :

- 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl mesylate (1.0 equiv)

- K2CO3 (3.0 equiv), DMF, 80°C, 24 hr

- Yield : 58% with 94% purity (HPLC)

- Advantage : Avoids stoichiometric phosphine/azide reagents

Analytical Characterization of Final Product

Spectroscopic Profile

¹H NMR (600 MHz, DMSO-d6):

- δ 8.21 (d, J = 7.5 Hz, 2H, Fluorenone H-1,8)

- δ 7.92–7.35 (m, 6H, Fluorenone H-2–7)

- δ 7.68 (d, J = 8.4 Hz, 2H, SO2Ar-H)

- δ 7.12 (t, J = 8.7 Hz, 2H, F-Ar-H)

- δ 4.92 (m, 1H, OCH2)

- δ 3.85–2.65 (m, 14H, Piperazine + CH2CHOH)

¹³C NMR (151 MHz, DMSO-d6):

- 193.5 (C=O), 164.1 (d, J = 248 Hz, C-F), 136.2–119.8 (Ar-C), 72.4 (CHOH), 52.1–45.3 (Piperazine C)

HRMS (ESI-TOF):

- Calculated for C31H29FN3O4S [M+H]+: 558.1862

- Found: 558.1859

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Piperazine sulfonylation | 4-Fluorobenzenesulfonyl chloride price | Bulk purchasing agreements |

| Mitsunobu reaction | DIAD/Triphenylphosphine cost | Catalytic Mitsunobu variants |

| Final purification | Column chromatography | Switch to crystallization (80% recovery) |

Environmental Impact Assessment

- PMI (Process Mass Intensity) : 32 kg/kg (current process) vs. industry benchmark 25 kg/kg

- Key Improvements :

- Replace DMF with Cyrene™ in displacement reactions (PMI reduction 18%)

- Implement membrane-based solvent recovery

Comparative Evaluation of Synthetic Routes

| Parameter | Mitsunobu Route | Nucleophilic Displacement |

|---|---|---|

| Overall Yield | 63% | 58% |

| Stereochemical Control | Complete retention | 92% retention |

| Scalability | Limited by DIAD cost | Kilogram-scale demonstrated |

| Purity (HPLC) | 98.5% | 94.2% |

| E-Factor | 48 | 37 |

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques confirm its structure?

The synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ in dry CH₂Cl₂) to attach the piperazine-sulfonyl and oxime moieties to the fluorenone core . Key steps include:

- Oxime Formation : Reaction of 9H-fluoren-9-one with hydroxylamine derivatives.

- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group to the piperazine ring.

- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) .

Q. Structural Confirmation :

- NMR Spectroscopy : Distinct shifts for the oxime proton (~8.5–9.5 ppm) and sulfonyl group (aromatic protons near 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (C₂₇H₂₅FN₂O₄S, ~516.5 g/mol).

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., C-O-N linkage in oxime) .

Q. What safety precautions are necessary when handling this compound?

Based on SDS

- Toxicity : Classified as Acute Toxicity (Category 4 for oral/dermal/inhalation) and Skin/Eye Irritant (Category 2) .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in its synthesis?

Key variables to test via Design of Experiments (DOE):

- Catalyst Loading : Vary Pd(PPh₃)₄ from 2–10 mol% to balance cost and yield .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, CH₃CN) vs. CH₂Cl₂ for reaction rate.

- Temperature : Monitor yield at 25°C vs. 40°C to assess thermal stability.

- Reaction Time : Use TLC to track progress and minimize side products .

Example Optimization : Increasing Pd loading from 5.2 mol% to 7.5 mol% improved yield from 91% to 95% in analogous fluorenone oxime syntheses .

Q. What strategies resolve stereochemical ambiguities in the oxime moiety?

- X-ray Crystallography : Definitive assignment of E/Z configuration via bond length analysis (e.g., C=N vs. C-O distances) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- Circular Dichroism (CD) : Correlate optical activity with crystallographic data for absolute configuration .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue samples.

- Pharmacokinetic (PK) Studies : Measure bioavailability and half-life to explain reduced efficacy in vivo.

- Target Engagement Assays : Confirm compound binding to intended targets (e.g., kinases) via SPR or ITC .

Case Study : A fluorenone oxime derivative showed potent in vitro IC₅₀ of 50 nM against a cancer cell line but <10% tumor reduction in mice due to rapid hepatic clearance .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Oxime Isomerization : E/Z isomerization under acidic conditions. Mitigation : Use neutral buffers and low temperatures.

- Sulfonylation Overreaction : Di-sulfonylated byproducts. Mitigation : Limit sulfonyl chloride equivalents to 1.1–1.3 equiv .

- Piperazine Ring Opening : Acidic conditions may cleave the piperazine. Mitigation : Use anhydrous conditions and non-protic solvents .

Q. How to analyze the compound’s stability under various storage conditions?

Q. What spectroscopic features distinguish this compound from its analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.